molecular formula C11H20ClNO4S B2608613 Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate CAS No. 2138198-70-4

Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate

Cat. No. B2608613
CAS RN: 2138198-70-4
M. Wt: 297.79
InChI Key: ONHLSOJMBVATKG-DTWKUNHWSA-N
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Description

  • Molecular Weight : 297.8 g/mol .

Scientific Research Applications

Enantioselective Synthesis

The compound is an essential intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure helps in understanding the substitution patterns crucial for developing nucleotide analogues with potential therapeutic applications (Ober, Marsch, Harms, & Carell, 2004).

Crystal Structure Analysis

Research has also focused on isomorphous crystal structures involving tert-butyl carbamates, demonstrating the molecule's role in forming strong hydrogen and halogen bonds. This is critical for understanding molecular interactions and designing new materials (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

Development of Novel Precursors

A specific derivative, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate, related to sulfonamides, has been identified as a new precursor for the synthesis of 1,3,4-thiadiazolesulfonamides, showcasing the versatility of tert-butyl carbamates in synthesizing sulfonamide-based compounds (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a new class of N-(Boc) nitrone equivalents, highlighting their utility as building blocks in organic synthesis. This discovery opens up new pathways for creating complex organic molecules, including potential drug candidates (Guinchard, Vallée, & Denis, 2005).

Material Science Applications

Research into the formation of strong blue emissive nanofibers from benzothiazole-modified tert-butyl carbazole derivatives has shown potential for creating new fluorescent materials. These materials could be used as chemosensors for detecting volatile acid vapors, indicating the compound's utility beyond pharmaceuticals into materials science and sensor technology (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-9-5-4-8(6-9)7-18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHLSOJMBVATKG-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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